Bis(trifluoromethanesulfonyl)methane
Overview
Description
Bis(trifluoromethanesulfonyl)methane is a chemical compound that is part of a broader class of sulfur-nitrogen compounds. It is related to other compounds such as bis((trifluoromethyl)sulfonyl)amine and bis(bis(fluorosulfonyl)amino)sulfur, which have been studied for their unique molecular structures and properties .
Scientific Research Applications
Ionic Liquids and Physical Properties
Bis(trifluoromethanesulfonyl)methane, known as TFSA, plays a significant role in the formation of ionic liquids. TFSA-based ionic liquids are notable for their low melting point, fluidity, and stability. These properties are attributed to the non-spherical shape, fluorination, and diffuse charge distribution of TFSA. Comparative studies with non-fluorinated species have highlighted the impact of fluorination on the thermal and electrical stability of these ionic liquids (Pringle et al., 2003).
Molecular Structure and Hydrogen Bonds
The molecule exists in various monomeric forms, demonstrating different types of intramolecular hydrogen bonds. The stability and form of these bonds are influenced by the medium's polarity. For example, Bis(trifluoromethylsulfonylamino)methane forms symmetrical structures containing two N-H...O=S bonds, which are energetically favorable (Sterkhova et al., 2006).
Halogenation and Chemical Transformations
The halogenation of potassium or silver salts of bis(trifluoromethanesulfonyl)methane leads to the production of α-halo disulfone. This process is essential for various chemical transformations of fluorinated α-halo-disulfones, showcasing the chemical versatility of bis(trifluoromethanesulfonyl)methane (Zhu Shizheng et al., 2010).
Precursors to Polysilylmethanes
Bis(trifluoromethanesulfonyl)methane derivatives, such as bis(trifluoromethanesulfonatosilyl)methane, have been utilized as precursors in the synthesis of polysilylmethanes. This application demonstrates its potential in facilitating new synthetic routes in organosilicon chemistry (Bommers & Schmidbaur, 1994).
Electrophilic Substitution Reactions
Bis(trifluoromethanesulfonyl)methane is involved in electrophilic substitution reactions, particularly in the synthesis of bis(indolyl)methanes. This process highlights its role in catalyzing reactions that produce compounds with potential biological activities (Li et al., 2006).
Conformational Studies in Ionic Liquids
The conformational equilibrium of bis(trifluoromethanesulfonyl) imide anions in ionic liquids has been studied using Raman spectroscopy and DFT calculations. These studies provide insights into the molecular structure and behavior of TFSA-based ionic liquids (Fujii et al., 2006).
Safety And Hazards
Bis(trifluoromethanesulfonyl)methane is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
properties
IUPAC Name |
trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOFWVRRMVGXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059982 | |
Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trifluoromethylsulphonyl)methane | |
CAS RN |
428-76-2 | |
Record name | Bis[(trifluoromethyl)sulfonyl]methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methane, bis((trifluoromethyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trifluoromethylsulphonyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(trifluoromethylsulfonyl)methane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2L8S7M9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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